Cas no 1707584-36-8 ((2-Chloro-5,8-dimethylquinolin-3-yl)methanamine)

(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine
- (2-chloro-5,8-dimethyl-3-quinolyl)methanamine
- 1707584-36-8
- SB70032
- 3-Quinolinemethanamine, 2-chloro-5,8-dimethyl-
-
- インチ: 1S/C12H13ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3
- InChIKey: IIMDXQGVAGMHKW-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C)C=CC=2C)C=C(CN)C=1Cl
計算された属性
- せいみつぶんしりょう: 220.0767261g/mol
- どういたいしつりょう: 220.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 38.9Ų
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245539-1g |
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine |
1707584-36-8 | 97% | 1g |
$650 | 2021-08-04 | |
Chemenu | CM245539-5g |
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine |
1707584-36-8 | 97% | 5g |
$2127 | 2021-08-04 | |
Chemenu | CM245539-1g |
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine |
1707584-36-8 | 97% | 1g |
$688 | 2022-06-12 |
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamineに関する追加情報
Introduction to (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine (CAS No. 1707584-36-8)
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine (CAS No. 1707584-36-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications. The primary focus of this introduction is to provide a comprehensive overview of the chemical properties, synthesis methods, and biological activities of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine, as well as to highlight recent advancements and future prospects in its research and development.
Chemical Structure and Properties
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine is a quinoline derivative with a molecular formula of C14H14ClN2. The compound features a quinoline ring system substituted with a chloro group at the 2-position and methyl groups at the 5 and 8 positions. Additionally, it contains an amino group attached to the methylene bridge. The presence of these functional groups imparts unique chemical properties to the molecule, such as solubility in organic solvents and specific reactivity patterns. These properties make (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine an attractive candidate for various chemical and biological studies.
Synthesis Methods
The synthesis of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine has been reported using several methodologies. One common approach involves the reaction of 2-chloro-5,8-dimethylquinoline with an appropriate amine or ammonia source under suitable conditions. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient method for synthesizing this compound using palladium-catalyzed cross-coupling reactions. This method not only provides high yields but also allows for the facile introduction of various substituents on the quinoline ring, thereby expanding the scope of potential derivatives.
Biological Activities
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine has been investigated for its biological activities in several areas. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, research conducted at the University of California demonstrated that this compound effectively inhibits the activity of a key enzyme in cancer cell proliferation. The mechanism of action involves binding to the active site of the enzyme, thereby disrupting its function and leading to reduced cell growth.
In addition to its enzymatic inhibition properties, (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine has also shown promise as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory responses by interfering with signaling pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The promising biological activities of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine have led to increased interest in its clinical evaluation. Several preclinical studies have been conducted to assess its safety and efficacy in animal models. These studies have shown favorable results, with no significant adverse effects observed at therapeutic doses.
Clinical trials are currently underway to further evaluate the safety and efficacy of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine in human subjects. Early-phase trials are focusing on determining optimal dosing regimens and identifying any potential side effects. If these trials are successful, it could pave the way for larger-scale clinical studies and eventual approval for use in clinical settings.
Conclusion
In conclusion, (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine (CAS No. 1707584-36-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for further research and development. Ongoing studies and clinical trials will provide valuable insights into its safety and efficacy, potentially leading to new treatments for various diseases.
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